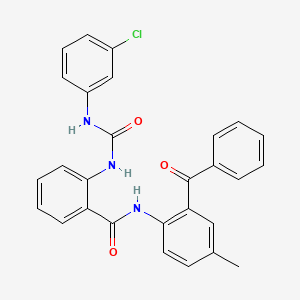
N-(2-benzoyl-4-methylphenyl)-2-(3-(3-chlorophenyl)ureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-2-(3-(3-chlorophenyl)ureido)benzamide is a useful research compound. Its molecular formula is C28H22ClN3O3 and its molecular weight is 483.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(3-(3-chlorophenyl)ureido)benzamide is a complex organic compound belonging to the class of substituted benzamides. Its structure features a benzoyl moiety, a urea linkage, and multiple aromatic rings, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Pharmacological Properties
Substituted benzamides, including this compound, are known for their diverse pharmacological effects. These compounds often exhibit significant biological activities such as:
- Anti-inflammatory Effects : Many benzamide derivatives have been investigated for their ability to reduce inflammation, which is crucial in treating various chronic diseases.
- Anticancer Activity : The structural characteristics of this compound suggest potential interactions with cancer-related biological targets, making it a candidate for anticancer drug development.
- Neuroleptic Activity : Some benzamide derivatives have shown promise in treating psychotic disorders by modulating neurotransmitter systems.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in inflammatory and cancer pathways. Molecular docking simulations and biochemical assays are recommended to clarify its interactions with these targets.
Synthesis and Structural Analysis
The synthesis of this compound can be achieved through various synthetic pathways. One common method involves reacting 2-benzoyl-4-methylphenylamine with 3-chloroaniline in the presence of coupling agents or catalysts to form the urea linkage. This synthesis method allows for efficient formation while minimizing by-products .
Structural Characteristics
The molecular structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits complex arrangements of dihedral angles due to the presence of multiple aromatic systems, influencing its reactivity and interactions with biological targets .
Biological Evaluation
Research has indicated that compounds similar to this compound possess notable biological activities:
- Insecticidal Activity : Related compounds have demonstrated significant insecticidal properties against various pests, indicating potential applications in agriculture .
- Neuroleptic Effects : Studies on similar benzamide derivatives have shown their efficacy in reducing stereotyped behavior in animal models, suggesting potential use in treating psychosis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(3-chlorophenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O3/c1-18-14-15-25(23(16-18)26(33)19-8-3-2-4-9-19)31-27(34)22-12-5-6-13-24(22)32-28(35)30-21-11-7-10-20(29)17-21/h2-17H,1H3,(H,31,34)(H2,30,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMHJNYLRORYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














